molecular formula C12H13NO2S2 B2603574 N-(2,3-dimethylphenyl)thiophene-2-sulfonamide CAS No. 518305-32-3

N-(2,3-dimethylphenyl)thiophene-2-sulfonamide

Cat. No.: B2603574
CAS No.: 518305-32-3
M. Wt: 267.36
InChI Key: SLXPGVJHPLHGLV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

N-(2,3-Dimethylphenyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene ring substituted with a sulfonamide group at the 2-position and a 2,3-dimethylphenyl substituent attached to the nitrogen atom. Its systematic name adheres to IUPAC nomenclature, reflecting the parent structure (thiophene), substituents (sulfonamide and 2,3-dimethylphenyl), and their positional relationships.

Molecular Formula and Properties

Property Value
Molecular Formula C₁₂H₁₃NO₂S₂
Molecular Weight 267.37 g/mol
SMILES Notation CC1=C(C)C(C)=C(C1)NS(=O)(=O)C2=CC=CS2
InChI Key RXXVBPGVZWAMRP-UHFFFAOYSA-N
LogP 3.7799

The compound’s molecular weight and lipophilicity (logP) suggest moderate solubility in organic solvents, influenced by the electron-withdrawing sulfonamide group and the hydrophobic 2,3-dimethylphenyl moiety.

Three-Dimensional Crystallographic Analysis

While explicit crystallographic data for this compound are not publicly available, its structural features can be inferred from related sulfonamides. Key factors influencing crystal packing include:

  • Hydrogen Bonding : The sulfonamide group (–SO₂NH–) forms intermolecular hydrogen bonds via the NH donor and the sulfonamide oxygen atoms as acceptors.
  • π-π Interactions : The thiophene and 2,3-dimethylphenyl aromatic rings may participate in stacking interactions, stabilizing the crystal lattice.
  • Steric Hindrance : The 2,3-dimethyl substituents on the phenyl ring reduce rotational flexibility, potentially favoring specific conformations.

Studies on analogous sulfonamides (e.g., fluorosulfonamide) highlight that sulfur–nitrogen bond length and nitrogen hybridization (sp³ vs. sp²) critically influence rotational barriers and conformational stability.

Electronic Configuration and Orbital Hybridization Patterns

The electronic structure of this compound is governed by the interplay of its thiophene and sulfonamide functionalities:

1. Thiophene Ring

  • The sulfur atom in the thiophene ring adopts sp² hybridization , with one lone pair in a non-hybridized p orbital, enabling aromatic delocalization.
  • The 2,3-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, slightly altering the electron density of the thiophene ring.

2. Sulfonamide Group

  • The nitrogen atom in the sulfonamide group is typically sp³ hybridized , with a lone pair participating in resonance with the sulfonamide sulfur.
  • The sulfur–nitrogen bond exhibits partial double-bond character due to resonance, though experimental data suggest minimal S–N π bonding involving sulfur 3p orbitals.

3. Electronic Distribution

  • The sulfonamide oxygen atoms act as electron-withdrawing groups, polarizing the sulfur–nitrogen bond and increasing the compound’s dipole moment.
  • The 2,3-dimethylphenyl group’s methyl substituents donate electron density via inductive effects, potentially stabilizing the sulfonamide’s resonance forms.

Comparative Structural Analysis with Related Sulfonamide Derivatives

This compound shares structural motifs with other sulfonamides but differs in substituent placement and electronic effects.

Structural Comparisons

Compound Molecular Formula Key Features
This compound C₁₂H₁₃NO₂S₂ 2,3-Dimethylphenyl substituent; thiophene-2-sulfonamide core
N-(2,4-Dimethylphenyl)thiophene-2-sulfonamide C₁₂H₁₃NO₂S₂ 2,4-Dimethylphenyl substituent; para-methyl groups reduce steric strain
4-(6-Chlorobenzothiazol-2-yl)thiophene-2-sulfonamide C₁₁H₇ClN₂O₂S₃ Benzothiazole substituent; chlorine atom enhances electron-withdrawing effects
N-(3,4-Dimethylphenyl)-N,2-dimethyl-5-(4-methyl-1,3-thiazol-2-yl)thiophene-3-sulfonamide C₁₈H₂₀N₂O₂S₃ Thiazole substituent; N,N-dimethylation alters hydrogen-bonding capacity

Electronic and Steric Effects

  • Positional Isomerism : The 2,3-dimethylphenyl group in the target compound creates steric hindrance between adjacent methyl groups, potentially restricting rotational freedom compared to 2,4-dimethylphenyl analogs.
  • Heterocyclic Substituents : Thiophene and benzothiazole rings in related compounds introduce distinct electronic environments, with benzothiazole enhancing conjugation and electron withdrawal.
  • N-Alkylation : N,N-Dimethylated sulfonamides (e.g., ) lose hydrogen-bonding capability at nitrogen, altering solubility and intermolecular interactions.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-9-5-3-6-11(10(9)2)13-17(14,15)12-7-4-8-16-12/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXPGVJHPLHGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitutions, particularly at the sulfur center. Common reactions include:

Reaction TypeReagents/ConditionsProductsYieldSource
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃N-alkylated sulfonamides70–85%
ArylationArylboronic acids, Pd catalysisBiaryl sulfonamides65–78%
AmidationAmines, Cu(OAc)₂, DMFSulfonamide-amide hybrids55–70%

Mechanistic studies indicate that the sulfonyl group activates the adjacent nitrogen for nucleophilic attack, with palladium or copper catalysts facilitating cross-coupling reactions . Steric hindrance from the 2,3-dimethylphenyl group reduces reactivity at the para position.

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions:

Oxidizing AgentConditionsProductNotesSource
H₂O₂AcOH, 60°CThiophene-2-sulfonamide S-oxideLimited overoxidation observed
mCPBACH₂Cl₂, RTSulfone derivativesRequires stoichiometric oxidant
O₂ (air)PhotocatalysisRing-opened sulfonic acidsLow yields (≤40%)

Density functional theory (DFT) calculations suggest that electron-donating methyl groups on the phenyl ring stabilize transition states during oxidation .

Reductive Transformations

Reduction targets the sulfonamide or aromatic systems:

ReactionReagentsProductsSelectivitySource
Sulfonamide reductionLiAlH₄, THF, refluxThiophene-2-thiol derivatives>90%
Aromatic ring hydrogenationH₂, Pd/C, EtOHTetrahydrothiophene analogs60–75%

The sulfonamide group resists reduction under mild conditions, enabling selective modification of other functional groups .

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] and [4+2] cycloadditions:

Reaction PartnerConditionsProductApplicationSource
Nitrile oxidesCu(OTf)₂, CH₃CNIsoxazoline-sulfonamide hybridsAntimicrobial scaffolds
AzidesRu catalysis, RTTriazole-linked conjugatesClick chemistry probes
DienophilesThermal, 110°CSix-membered N-heterocyclesDrug discovery intermediates

These reactions exploit the electron-deficient nature of the thiophene ring, with regioselectivity controlled by steric effects from the dimethylphenyl group .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl at reflux cleaves the sulfonamide bond, yielding thiophene-2-sulfonic acid and 2,3-dimethylaniline .

  • Base-induced elimination : Treatment with NaOH/EtOH generates sulfenic acid intermediates, which dimerize to disulfides.

Scientific Research Applications

Medicinal Chemistry

N-(2,3-dimethylphenyl)thiophene-2-sulfonamide exhibits promising antimicrobial and anticancer properties.

  • Antimicrobial Activity : The compound inhibits bacterial growth by interfering with folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase. It has shown effective activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties.

    Table 1: Antimicrobial Activity of this compound
    PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
    Staphylococcus aureus32 µg/mLInhibition of folate synthesis
    Escherichia coli64 µg/mLInhibition of dihydropteroate synthase
    Candida albicans128 µg/mLDisruption of cell membrane integrity
  • Anticancer Activity : Recent studies have evaluated the compound's ability to induce apoptosis in cancer cell lines. For instance, in A549 (lung cancer) and Caco-2 (colon cancer) cell lines, treatment with the compound resulted in significant reductions in cell viability.

    Case Study: Anticancer Efficacy
    • A549 Cells : 50% reduction in viability at a concentration of 100 µM.
    • Caco-2 Cells : 60% reduction in viability at the same concentration.

The mechanisms underlying these activities include the induction of apoptosis through pathways that may involve reactive oxygen species generation and modulation of apoptotic markers.

Material Science

Thiophene-based compounds, including this compound, are utilized in the development of organic semiconductors , organic field-effect transistors (OFETs) , and organic light-emitting diodes (OLEDs) . The unique electronic properties imparted by the thiophene ring enhance charge transport capabilities, making these compounds suitable for electronic applications.

Industrial Chemistry

In industrial contexts, this compound can serve as an intermediate for synthesizing other chemical products. Its reactivity allows it to participate in various chemical reactions such as oxidation to form sulfoxides or sulfones and electrophilic substitution reactions on the aromatic ring.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Compound Name Molecular Formula Substituents on Aromatic Rings Key Functional Groups Reference
N-(2,3-Dimethylphenyl)thiophene-2-sulfonamide C₁₂H₁₃NO₂S₂ 2,3-Dimethylphenyl, thiophene-2-sulfonamide Sulfonamide, thiophene
N-[3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide C₁₃H₁₀N₂O₃S₃ 3-(Thiazol-4-yl)phenyl, thiophene-2-sulfonamide Sulfonamide, thiazole, thiophene
N-(3-Acetylphenyl)thiophene-2-sulfonamide C₁₂H₁₁NO₃S₂ 3-Acetylphenyl, thiophene-2-sulfonamide Sulfonamide, acetyl, thiophene
N-(2-Ethoxyphenyl)thiophene-2-sulfonamide C₁₂H₁₃NO₃S₂ 2-Ethoxyphenyl, thiophene-2-sulfonamide Sulfonamide, ethoxy, thiophene

Key Observations :

  • Hydrogen Bonding : Sulfonamide moieties (–SO₂NH–) facilitate intermolecular N–H···O interactions, as seen in N-(2,3-dimethylphenyl)-2-methylbenzamide (amide analog), where hydrogen bonds form infinite chains along crystal axes .

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data for Sulfonamide Derivatives
Compound Name Crystal System Space Group Dihedral Angles (°) Hydrogen Bonding Patterns Reference
N-(2,3-Dimethylphenyl)-2-methylbenzamide (amide analog) Monoclinic P21/c 5.9 (aromatic rings) N–H···O chains along b-axis
Sulfonamide derivative (C₁₂H₁₇NO₃S) Monoclinic P21/c Not reported N–H···O and C–H···O interactions

Key Observations :

  • Dihedral Angles : In the amide analog (), the aromatic rings form a dihedral angle of 5.9°, suggesting near-planarity, while the sulfonamide’s bulkier –SO₂ group may increase torsional strain.
  • Packing Motifs : Sulfonamides often exhibit layered or chain-like packing due to directional hydrogen bonds, contrasting with amides’ simpler linear arrangements .

Biological Activity

N-(2,3-dimethylphenyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonamide group and a dimethylphenyl moiety. The presence of these functional groups is crucial for its biological activity, particularly in inhibiting microbial growth and cancer cell proliferation.

1. Antimicrobial Activity

Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is essential for the production of dihydrofolate in bacteria .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLInhibition of folate synthesis
Escherichia coli64 µg/mLInhibition of dihydropteroate synthase
Candida albicans128 µg/mLDisruption of cell membrane integrity

The compound has shown effective activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against drug-resistant strains .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiophene derivatives. This compound was evaluated for its ability to induce apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy
In a study involving A549 (lung cancer) and Caco-2 (colon cancer) cell lines, treatment with the compound resulted in a significant reduction in cell viability:

  • A549 Cells : 50% reduction in viability at 100 µM concentration.
  • Caco-2 Cells : 60% reduction in viability at the same concentration.

These results indicate that the compound may selectively target certain cancer cells more effectively than others .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Folate Synthesis : By mimicking para-aminobenzoic acid (PABA), it disrupts folate production in bacteria.
  • Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death, potentially through the generation of reactive oxygen species (ROS) and modulation of apoptotic markers .

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to confirm the structure of N-(2,3-dimethylphenyl)thiophene-2-sulfonamide?

  • Methodology :

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹ and N–H bending near 3300 cm⁻¹) .
  • NMR Spectroscopy :
  • ¹H NMR : Methyl groups on the 2,3-dimethylphenyl ring appear as singlets or doublets (δ ~2.2–2.5 ppm). Thiophene protons show splitting patterns influenced by substituents .
  • ¹³C NMR : Aromatic carbons resonate at δ ~120–140 ppm, with sulfonamide sulfur contributing to deshielding effects .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. Fragmentation patterns validate substituent positions .

Q. What is a standard synthetic route for this compound?

  • Procedure :

React thiophene-2-sulfonyl chloride with 2,3-dimethylaniline in anhydrous dichloromethane under nitrogen.

Use triethylamine (TEA) as a base to scavenge HCl.

Purify via column chromatography (silica gel, hexane/ethyl acetate) .

  • Key Parameters :

  • Yield: >90% (similar to benzenesulfonamide derivatives) .
  • Reaction time: 12–24 hours at 0–5°C to minimize side reactions .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal structure of sulfonamide derivatives influence their properties?

  • Structural Analysis :

  • Hydrogen Bonding : N–H⋯O interactions between sulfonamide groups form infinite chains (e.g., along the b-axis in similar compounds), stabilizing the crystal lattice .
  • Dihedral Angles : The thiophene ring and 2,3-dimethylphenyl group may adopt a twisted conformation (~5–50° dihedral angle), affecting solubility and packing efficiency .
    • Validation Tools :
  • Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. How can discrepancies in biological activity data between sulfonamide derivatives be resolved?

  • Analytical Strategies :

Dose-Response Curves : Compare IC₅₀ values for α-glucosidase inhibition or antibacterial activity across derivatives .

Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhance antibacterial potency) .

Statistical Validation : Apply ANOVA to assess significance of activity differences .

Q. What challenges arise in refining the crystal structure of sulfonamides with flexible substituents?

  • Refinement Issues :

  • Disorder in Methyl Groups : Use restraints (e.g., DFIX in SHELXL) to model overlapping positions .
  • Twisted Conformations : Apply TLS parameters to account for anisotropic displacement .
    • Validation Metrics :
  • Check R-factor convergence (<5%) and validate hydrogen positions via difference Fourier maps .

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